1-butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-Butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a butyl group, a chlorophenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Substitution with Butyl and Chlorophenyl Groups: The butyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these reactions include butyl bromide and 4-chlorophenylamine.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of butyl alcohol or butyl ketone derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-Butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Butyl-N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-Butyl-4-nitrobenzenesulfonamide
Uniqueness: 1-Butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of butyl, chlorophenyl, and carboxamide groups makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C15H19ClN2O2 |
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Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-3-8-18-10-11(9-14(18)19)15(20)17-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) |
InChI Key |
ZOMKWCKTXWUDJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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